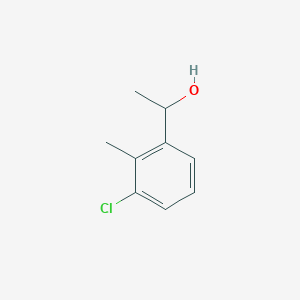

1-(3-Chloro-2-methylphenyl)ethanol

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBANDKGLTWCNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1-(3-Chloro-2-methylphenyl)ethanol, a key intermediate in pharmaceutical and materials science research. The document provides a comprehensive overview of two principal synthetic routes: the reduction of 3-chloro-2-methylacetophenone and the Grignard reaction utilizing 3-chloro-2-methylbenzaldehyde. Detailed experimental protocols, quantitative data, and structural characterization are presented to facilitate its synthesis and application in research and development.

Overview of Synthesis Pathways

The synthesis of 1-(3-Chloro-2-methylphenyl)ethanol can be efficiently achieved through two primary and reliable chemical transformations. The choice of pathway may depend on the availability of starting materials and the desired scale of production.

-

Pathway 1: Reduction of 3-Chloro-2-methylacetophenone: This is a common and straightforward approach involving the reduction of the corresponding ketone. This method is often preferred due to the commercial availability of the precursor and the high yields typically achieved with modern reducing agents.

-

Pathway 2: Grignard Reaction: This classic carbon-carbon bond-forming reaction provides an alternative route starting from 3-chloro-2-methylbenzaldehyde and a methyl Grignard reagent. This pathway is advantageous when the aldehyde precursor is more readily accessible than the ketone.

Below is a graphical representation of the logical relationship between the key steps in these synthesis pathways.

Caption: Logical flow of the synthesis pathways for 1-(3-Chloro-2-methylphenyl)ethanol.

Experimental Protocols

Synthesis of Precursor: 3-Chloro-2-methylacetophenone

The key precursor, 3-chloro-2-methylacetophenone, can be synthesized from 3-chloro-2-methylaniline via a diazotization reaction followed by an acylation step.

Experimental Workflow:

Caption: Workflow for the synthesis of 3-chloro-2-methylacetophenone.

Protocol:

-

Diazotization: In a flask equipped with a mechanical stirrer, dissolve 3-chloro-2-methylaniline (1 equivalent) in a 3 M solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Acylation: In a separate flask, prepare a solution of acetaldehyde oxime (1.2 equivalents) in aqueous acetone. To this, add a solution of copper(II) sulfate pentahydrate (catalytic amount) and sodium sulfite (catalytic amount).

-

Reaction and Workup: The cold diazonium salt solution is added portion-wise to the acetaldehyde oxime solution at a temperature maintained between 10-20 °C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of 3 M hydrochloric acid and heated to 80 °C for 2 hours to hydrolyze the intermediate. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-2-methylacetophenone.

Pathway 1: Reduction of 3-Chloro-2-methylacetophenone

Experimental Workflow:

Caption: Workflow for the reduction of 3-chloro-2-methylacetophenone.

Protocol:

-

To a solution of 3-chloro-2-methylacetophenone (1 equivalent) in ethanol (0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Sodium borohydride (1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The ethanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(3-chloro-2-methylphenyl)ethanol.

Pathway 2: Grignard Reaction with 3-Chloro-2-methylbenzaldehyde

Experimental Workflow:

Caption: Workflow for the Grignard reaction.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloro-2-methylbenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of methylmagnesium bromide (1.2 equivalents, typically 3.0 M in diethyl ether) is added dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(3-chloro-2-methylphenyl)ethanol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-(3-Chloro-2-methylphenyl)ethanol and its precursor. The values are based on typical yields for analogous reactions found in the literature.

| Compound | Synthesis Pathway | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 3-Chloro-2-methylacetophenone | Diazotization/Acylation | 3-Chloro-2-methylaniline | NaNO₂, HCl, Acetaldehyde oxime | 60-75 | >95 |

| 1-(3-Chloro-2-methylphenyl)ethanol | Reduction | 3-Chloro-2-methylacetophenone | NaBH₄, Ethanol | 85-95 | >98 |

| 1-(3-Chloro-2-methylphenyl)ethanol | Grignard Reaction | 3-Chloro-2-methylbenzaldehyde | CH₃MgBr, THF | 70-85 | >97 |

Structural Characterization

The structure of 1-(3-Chloro-2-methylphenyl)ethanol is confirmed by standard spectroscopic methods. The expected data, based on analysis of structurally similar compounds, are provided below.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.10 (m, 3H, Ar-H)

-

δ 5.05 (q, J = 6.5 Hz, 1H, CH-OH)

-

δ 2.40 (s, 3H, Ar-CH₃)

-

δ 1.95 (d, J = 3.0 Hz, 1H, OH)

-

δ 1.50 (d, J = 6.5 Hz, 3H, CH-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 145.5 (Ar-C)

-

δ 135.0 (Ar-C)

-

δ 133.5 (Ar-C-Cl)

-

δ 128.0 (Ar-CH)

-

δ 127.5 (Ar-CH)

-

δ 126.0 (Ar-CH)

-

δ 68.0 (CH-OH)

-

δ 25.0 (CH-CH₃)

-

δ 16.0 (Ar-CH₃)

-

Mass Spectrometry

-

Electron Ionization (EI-MS):

-

m/z (% relative intensity): 172/170 (M⁺, based on ³⁷Cl/³⁵Cl isotopes), 155/153 (M⁺ - CH₃), 137 (M⁺ - CH₃ - H₂O), 125 (M⁺ - C₂H₅O), 119, 91.

-

Infrared (IR) Spectroscopy

-

IR (neat, cm⁻¹):

-

3350 (br, O-H stretch)

-

3060, 2970, 2925 (C-H stretch)

-

1590, 1460 (C=C aromatic stretch)

-

1080 (C-O stretch)

-

820, 780 (C-Cl stretch, C-H aromatic bend)

-

This comprehensive guide provides the necessary details for the successful synthesis and characterization of 1-(3-Chloro-2-methylphenyl)ethanol. Researchers are advised to adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chloro-2-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a substituted aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its specific substitution pattern—a chlorine atom and a methyl group on the phenyl ring—influences its reactivity and physical properties, making a thorough understanding of its chemical characteristics essential for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for 1-(3-Chloro-2-methylphenyl)ethanol.

Chemical Structure and Properties

The chemical structure of 1-(3-Chloro-2-methylphenyl)ethanol consists of an ethanol backbone attached to a 3-chloro-2-methylphenyl group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as a pair of enantiomers, (R)-1-(3-chloro-2-methylphenyl)ethanol and (S)-1-(3-chloro-2-methylphenyl)ethanol, or as a racemic mixture.

Table 1: General and Computed Chemical Properties of 1-(3-Chloro-2-methylphenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | PubChem[1] |

| Molecular Weight | 170.64 g/mol | PubChem[1] |

| CAS Number | 960722-19-2 ((1R)-enantiomer) | PubChem[1] |

| Physical State | Not definitively reported; likely a liquid or low-melting solid at room temperature. | Inferred from similar compounds |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General chemical principles |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 1-(3-Chloro-2-methylphenyl)ethanol (based on analogues)

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets), the methine proton (quartet), the methyl group on the ethanol chain (doublet), and the methyl group on the phenyl ring (singlet). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Signals for the aromatic carbons (multiple peaks), the carbon bearing the hydroxyl group, the methyl carbon of the ethanol chain, and the methyl carbon on the phenyl ring. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), absorptions in the 2850-3000 cm⁻¹ region (C-H stretch), and characteristic peaks in the fingerprint region for the substituted benzene ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (170.64 g/mol ) and characteristic fragmentation patterns. |

Experimental Protocols

The synthesis of 1-(3-Chloro-2-methylphenyl)ethanol is most commonly achieved through the reduction of its corresponding ketone precursor, 3-chloro-2-methylacetophenone.

Synthesis of 3-Chloro-2-methylacetophenone (Precursor)

A common method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation of the corresponding substituted benzene.

Experimental Workflow for Friedel-Crafts Acylation:

Caption: Workflow for the synthesis of 3-chloro-2-methylacetophenone.

Detailed Protocol:

-

To a stirred solution of 3-chloro-2-methyltoluene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, a Lewis acid catalyst such as aluminum chloride is added portion-wise at a low temperature (e.g., 0-5 °C).

-

Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure 3-chloro-2-methylacetophenone.

Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol

The reduction of 3-chloro-2-methylacetophenone to 1-(3-Chloro-2-methylphenyl)ethanol can be effectively carried out using a mild reducing agent like sodium borohydride.

Experimental Workflow for Ketone Reduction:

Caption: Workflow for the reduction of 3-chloro-2-methylacetophenone.

Detailed Protocol:

-

3-Chloro-2-methylacetophenone is dissolved in a suitable protic solvent such as methanol or ethanol.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess sodium borohydride.

-

The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure 1-(3-Chloro-2-methylphenyl)ethanol.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of 1-(3-Chloro-2-methylphenyl)ethanol. While specific physical constants like melting and boiling points are not yet widely reported, the provided synthesis protocols and predicted spectral data offer a solid foundation for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

References

An In-depth Technical Guide to 1-(3-Chloro-2-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-chloro-2-methylphenyl)ethanol, a chiral alcohol with significant potential as a building block in pharmaceutical synthesis. This document elucidates its chemical identity, properties, and detailed synthetic methodologies, with a particular focus on asymmetric synthesis to obtain the desired enantiomer. While specific biological activities and direct involvement in signaling pathways are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities.

Chemical Identity and Properties

Quantitative data and key properties are summarized in the table below.

| Property | Value | Reference |

| PubChem CID | 96072219 ((1R)-enantiomer) | [1] |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.63 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General knowledge |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | General knowledge |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | General knowledge |

Synthesis and Manufacturing

The synthesis of 1-(3-chloro-2-methylphenyl)ethanol involves the preparation of the precursor ketone, 3-chloro-2-methylacetophenone, followed by its reduction. For applications in drug development, the stereoselective reduction to obtain the desired enantiomer, (1R)-1-(3-chloro-2-methylphenyl)ethanol, is of paramount importance.

Synthesis of 3-Chloro-2-methylacetophenone (Precursor)

A common route to synthesize the precursor ketone, 3-chloro-2-methylacetophenone, is through a Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A solution of 2-chlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is added portion-wise to the cooled solution while stirring.

-

Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3-chloro-2-methylacetophenone.

Below is a DOT script for the synthesis workflow of the precursor.

Caption: Workflow for the synthesis of the precursor ketone.

Asymmetric Reduction to (1R)-1-(3-Chloro-2-methylphenyl)ethanol

The enantioselective reduction of 3-chloro-2-methylacetophenone is crucial for obtaining the desired (1R)-enantiomer. Biocatalytic methods often offer high enantioselectivity and mild reaction conditions.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on methods used for similar chiral alcohols and may require optimization for this specific substrate.

-

Biocatalyst Preparation: A suitable ketoreductase (KRED) enzyme or a whole-cell biocatalyst (e.g., recombinant E. coli expressing a specific KRED) is prepared.

-

Reaction Mixture: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing the biocatalyst, a cofactor (e.g., NADPH or NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Substrate Addition: 3-chloro-2-methylacetophenone, dissolved in a water-miscible co-solvent (e.g., isopropanol or DMSO) to enhance solubility, is added to the reaction mixture.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a period ranging from several hours to days. The progress of the reaction is monitored by chiral HPLC.

-

Work-up and Extraction: Once the reaction reaches completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield enantiomerically enriched (1R)-1-(3-chloro-2-methylphenyl)ethanol.

The following DOT script illustrates the biocatalytic reduction workflow.

Caption: Workflow for the biocatalytic asymmetric reduction.

Spectroscopic Data

-

¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton, a singlet for the aromatic methyl group, and multiplets for the aromatic protons.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the methine carbon bearing the hydroxyl group, and the aromatic carbons are expected.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol would be a key feature.

Applications in Drug Development

Chiral alcohols such as (1R)-1-(3-chloro-2-methylphenyl)ethanol are valuable intermediates in the synthesis of more complex pharmaceutical molecules. The presence of a chiral center and multiple functional groups allows for the construction of stereochemically defined active pharmaceutical ingredients (APIs). A structurally related compound, (S)-2-chloro-1-(3-chlorophenyl)ethanol, has been identified as a key intermediate in the synthesis of a candidate for an anticancer drug targeting the IGF-1 receptor. This highlights the potential of this class of compounds as building blocks for therapeutics.

The logical relationship for its use as a chiral building block is depicted below.

Caption: Use as a chiral intermediate in drug synthesis.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the biological activity of 1-(3-chloro-2-methylphenyl)ethanol or its direct interaction with specific signaling pathways. Its utility is primarily recognized as a synthetic intermediate. Future research may explore the inherent biological properties of this molecule and its derivatives.

Conclusion

1-(3-chloro-2-methylphenyl)ethanol, particularly its (1R)-enantiomer, represents a valuable chiral building block for the pharmaceutical industry. The synthetic routes, especially those employing biocatalysis, offer efficient access to this enantiomerically pure compound. While its direct biological effects are yet to be thoroughly investigated, its role as a precursor to complex, biologically active molecules is of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding to facilitate further research and application of this compound.

References

Spectroscopic Profile of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-(3-chloro-2-methylphenyl)ethanol. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

Chemical Name: 1-(3-Chloro-2-methylphenyl)ethanol Molecular Formula: C₉H₁₁ClO Molecular Weight: 170.63 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(3-chloro-2-methylphenyl)ethanol. These predictions are derived from the known spectral data of analogous compounds, including 1-(3-chlorophenyl)ethanol, 1-(2-methylphenyl)ethanol, and 1-(4-chloro-2-methylphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | Multiplet | 3H | Aromatic (Ar-H) |

| ~5.0 | Quartet | 1H | CH-OH |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~1.9 | Singlet | 1H | OH |

| ~1.5 | Doublet | 3H | CH₃-CH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-CH₃) |

| ~132 | Aromatic (C-H) |

| ~128 | Aromatic (C-H) |

| ~126 | Aromatic (C-H) |

| ~125 | Aromatic (C-CHOH) |

| ~70 | CH-OH |

| ~25 | CH₃-CH |

| ~19 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1470 | Medium | C=C stretch (aromatic) |

| ~1080 | Strong | C-O stretch (secondary alcohol) |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 170/172 | High | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 155 | Medium | [M-CH₃]⁺ |

| 152 | Medium | [M-H₂O]⁺ |

| 137 | High | [M-H₂O-CH₃]⁺ |

| 111 | Medium | [C₇H₆Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The tube is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the spectrum is typically acquired within a few minutes.[2] For ¹³C NMR, a larger sample size or a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[3]

Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and a beam of infrared light is passed through it.[4][5] The resulting spectrum shows the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the chemical bonds within the molecule.[6]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8] The molecules are then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of 1-(3-chloro-2-methylphenyl)ethanol. Researchers are encouraged to obtain experimental data for this specific compound to confirm these predictions and further elucidate its chemical properties.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. rsc.org [rsc.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. webassign.net [webassign.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. biocompare.com [biocompare.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-2-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloro-2-methylphenyl)ethanol. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar molecules to predict its solubility profile. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Predicted Solubility Profile

Based on the structural features of 1-(3-Chloro-2-methylphenyl)ethanol—a substituted aromatic alcohol—and solubility data from analogous compounds, a qualitative solubility profile can be inferred. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, while the chlorinated and methylated phenyl group represents a significant nonpolar component.

This duality suggests that the compound will exhibit limited solubility in polar protic solvents like water and higher solubility in organic solvents. For instance, 1-(2-Chlorophenyl)-1-ethanol is reported to be slightly soluble in water but miscible with common organic solvents such as ethanol, hexane, and ethyl acetate[1][2]. Similarly, (+/-)-2-Chloro-1-phenylethanol is not miscible or is difficult to mix with water[3]. Another analog, 1-(4-Chlorophenyl)-1-phenylethanol, shows slight solubility in chloroform, DMSO, and methanol[4].

The expected solubility of 1-(3-Chloro-2-methylphenyl)ethanol in various solvents is summarized in the table below.

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The nonpolar aromatic ring with chloro and methyl substituents likely dominates over the polar hydroxyl group, leading to poor miscibility with water. |

| Methanol | Soluble | The alkyl chain of the alcohol is short, and it can engage in hydrogen bonding with the solute's hydroxyl group, while also solvating the nonpolar phenyl ring to some extent. | |

| Ethanol | Soluble | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group provides some nonpolar character to dissolve the aromatic portion of the solute. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for many organic compounds, including those with polar functional groups. |

| Acetonitrile | Soluble | The polarity of acetonitrile should allow for the dissolution of 1-(3-Chloro-2-methylphenyl)ethanol. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. | |

| Dichloromethane (DCM) | Soluble | As a moderately polar solvent, DCM is effective at dissolving many organic compounds that have both polar and nonpolar characteristics. | |

| Nonpolar | Hexane | Soluble to Sparingly Soluble | While the nonpolar aromatic ring favors solubility in hexane, the polar hydroxyl group may limit its miscibility. |

| Toluene | Soluble | The aromatic nature of toluene makes it an excellent solvent for other aromatic compounds through pi-pi stacking interactions. | |

| Diethyl Ether | Soluble | Diethyl ether is a good solvent for many organic compounds due to its ability to dissolve a wide range of substances with varying polarities. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly employed for this purpose.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution.[5][6]

Materials:

-

1-(3-Chloro-2-methylphenyl)ethanol

-

Selected solvents

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(3-Chloro-2-methylphenyl)ethanol to a known volume or mass of the chosen solvent in a sealed container. An excess is ensured by observing undissolved solid at the bottom of the container.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if further solid dissolves.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed or temperature-equilibrated pipette or syringe.

-

Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microparticles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the clear filtrate to a pre-weighed, dry evaporating dish or glass vial.

-

Record the exact mass of the filtrate if solubility is to be expressed in mass/mass units.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Continue drying until a constant mass of the solute is achieved. This is confirmed by repeated weighing until the mass does not change significantly between measurements.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Visual Representations

To aid in the understanding of the factors influencing solubility and the experimental process, the following diagrams are provided.

Caption: Logical relationship of factors influencing the solubility of a compound.

Caption: Experimental workflow for determining solubility via the gravimetric method.

References

- 1. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (+/-)-2-CHLORO-1-PHENYLETHANOL CAS#: 1674-30-2 [m.chemicalbook.com]

- 4. 59767-24-7 CAS MSDS (1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Stereoisomers and Chirality of 1-(3-Chloro-2-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a chiral secondary alcohol with a stereocenter at the carbon atom bearing the hydroxyl group. This chirality gives rise to two stereoisomers, the (R)- and (S)-enantiomers, which can exhibit distinct biological activities and pharmacological profiles. The spatial arrangement of the substituents around the chiral center is crucial in determining the molecule's interaction with chiral biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, stereoselective separation, and characterization of the stereoisomers of 1-(3-Chloro-2-methylphenyl)ethanol, addressing the critical need for enantiomerically pure compounds in research and drug development.

Synthesis of Racemic 1-(3-Chloro-2-methylphenyl)ethanol

The synthesis of the racemic mixture of 1-(3-chloro-2-methylphenyl)ethanol can be achieved through the reduction of the corresponding ketone, 3-chloro-2-methylacetophenone.

Experimental Protocol: Reduction of 3-Chloro-2-methylacetophenone

A common method for this reduction involves the use of a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Materials: 3-Chloro-2-methylacetophenone, Sodium Borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-chloro-2-methylacetophenone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield racemic 1-(3-chloro-2-methylphenyl)ethanol.

-

Logical Workflow for Racemic Synthesis

Caption: Workflow for the synthesis of racemic 1-(3-chloro-2-methylphenyl)ethanol.

Chiral Separation of Stereoisomers

The separation of the (R)- and (S)-enantiomers of 1-(3-chloro-2-methylphenyl)ethanol is crucial for evaluating their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving this class of compounds.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The ratio of these solvents needs to be optimized to achieve baseline separation. A typical starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: Typically 0.5 to 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220 or 254 nm).

-

Procedure:

-

Dissolve a small amount of the racemic 1-(3-chloro-2-methylphenyl)ethanol in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase under isocratic conditions.

-

Monitor the elution profile with the UV detector. The two enantiomers will appear as separate peaks with different retention times.

-

Logical Workflow for Chiral Separation

Caption: Workflow for the chiral separation of 1-(3-chloro-2-methylphenyl)ethanol enantiomers.

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and purity.

Physicochemical and Spectroscopic Data

| Property | (R)-1-(3-Chloro-2-methylphenyl)ethanol | (S)-1-(3-Chloro-2-methylphenyl)ethanol |

| Molecular Formula | C₉H₁₁ClO | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol | 170.64 g/mol |

| Appearance | Expected to be a colorless oil or solid | Expected to be a colorless oil or solid |

| Specific Rotation [α]D | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

| ¹H NMR (CDCl₃) | Expected chemical shifts (ppm): ~1.5 (d, 3H, CH₃-CH), ~2.4 (s, 3H, Ar-CH₃), ~5.0 (q, 1H, CH-OH), ~7.1-7.4 (m, 3H, Ar-H). The spectra of the enantiomers are identical in an achiral solvent. | Expected chemical shifts (ppm): ~1.5 (d, 3H, CH₃-CH), ~2.4 (s, 3H, Ar-CH₃), ~5.0 (q, 1H, CH-OH), ~7.1-7.4 (m, 3H, Ar-H). The spectra of the enantiomers are identical in an achiral solvent. |

| ¹³C NMR (CDCl₃) | Expected chemical shifts for the carbon skeleton. The spectra of the enantiomers are identical in an achiral solvent. | Expected chemical shifts for the carbon skeleton. The spectra of the enantiomers are identical in an achiral solvent. |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). | Expected molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). |

Chirality and Biological Activity

The three-dimensional structure of a drug molecule is paramount for its interaction with biological targets. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with the individual stereoisomers of 1-(3-chloro-2-methylphenyl)ethanol. However, the general principle of stereoselectivity in drug action suggests that the (R)- and (S)-enantiomers would likely display different biological profiles. Further research is required to elucidate these differences.

Signaling Pathway Investigation (Hypothetical)

Should this molecule be investigated for its biological activity, a logical workflow for pathway analysis would be as follows:

Caption: A hypothetical workflow for investigating the signaling pathways affected by the stereoisomers of 1-(3-chloro-2-methylphenyl)ethanol.

Conclusion

The stereoisomers of 1-(3-chloro-2-methylphenyl)ethanol represent an important area for further investigation, particularly concerning their synthesis, chiral separation, and potential biological activities. This guide has provided a foundational framework for approaching these research avenues. The detailed experimental protocols and logical workflows serve as a starting point for scientists and researchers. The elucidation of the specific properties of the (R)- and (S)-enantiomers will be critical for any future applications in drug discovery and development.

An In-depth Technical Guide to 1-(3-Chloro-2-methylphenyl)ethanol: Synthesis, Properties, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Properties and Specifications

| Property | Value |

| IUPAC Name | 1-(3-Chloro-2-methylphenyl)ethanol |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| CAS Number | (1R)-enantiomer: 96072219-33-3 |

| Appearance | Expected to be a liquid or low-melting solid |

Synthesis Methodologies

The synthesis of 1-(3-Chloro-2-methylphenyl)ethanol can be approached through several established methods for the preparation of chiral alcohols. The primary route involves the asymmetric reduction of the corresponding ketone, 3-chloro-2-methylacetophenone. Both chemical and biocatalytic methods are viable, offering different advantages in terms of stereoselectivity, yield, and environmental impact.

Asymmetric Chemical Reduction

The asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically enriched alcohols. This typically involves the use of a chiral catalyst and a reducing agent. A plausible synthetic pathway is outlined below.

Caption: Asymmetric transfer hydrogenation of 3-chloro-2-methylacetophenone.

Biocatalytic Reduction

Enzymatic reduction of ketones offers a highly selective and environmentally benign alternative to chemical methods. Ketoreductases (KREDs) are particularly effective for this transformation, often providing high enantiomeric excess (ee) and yields.

Caption: Whole-cell biocatalytic reduction of 3-chloro-2-methylacetophenone.

Quantitative Data from Analogous Syntheses

Direct experimental data for the synthesis of 1-(3-Chloro-2-methylphenyl)ethanol is sparse in the public domain. However, data from the synthesis of structurally similar compounds provide valuable benchmarks.

| Product | Precursor | Method | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-2-chloro-1-(3-hydroxyphenyl)ethanol | α-chloro-3-hydroxyacetophenone | Enzymatic Reduction | Ketoreductase | >99% | 100% | CN109576313B |

| (R)-2-chloro-1-(m-chlorophenyl)ethanol | m-chlorophenacyl chloride | Asymmetric Reduction | Acetone powder of Geotrichum candidum | 94% | 98% | ResearchGate Article |

Detailed Experimental Protocols for Analogous Syntheses

The following protocols are for the synthesis of structurally related chiral alcohols and serve as a guide for the potential synthesis of 1-(3-Chloro-2-methylphenyl)ethanol.

General Procedure for Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for the asymmetric reduction of substituted acetophenones.

-

Catalyst Preparation: A chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB) is prepared according to literature procedures.

-

Reaction Setup: To a solution of 3-chloro-2-methylacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or a formic acid/triethylamine azeotrope) is added the chiral ruthenium catalyst (0.01-1 mol%).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a specified time (e.g., 12-48 hours) until completion, as monitored by TLC or GC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(3-Chloro-2-methylphenyl)ethanol.

General Procedure for Whole-Cell Biocatalytic Reduction

This protocol is based on the enzymatic synthesis of similar chiral alcohols.[1]

-

Biocatalyst Preparation: E. coli cells overexpressing a suitable ketoreductase are cultured and harvested. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is co-expressed or added to the reaction mixture.

-

Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the substrate, 3-chloro-2-methylacetophenone, is added, along with the whole-cell biocatalyst and a cofactor (e.g., NADP⁺). A co-solvent such as isopropanol may be used to improve substrate solubility.[1]

-

Bioreduction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.

-

Product Extraction and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated to yield the crude product. Further purification can be achieved by chromatography if necessary.

Applications in Drug Development

Chiral alcohols, such as 1-(3-Chloro-2-methylphenyl)ethanol, are valuable building blocks in the synthesis of complex pharmaceutical compounds. The presence of multiple functional groups (a secondary alcohol, a chloro substituent, and a methyl group on an aromatic ring) allows for diverse chemical modifications.

The enantiomerically pure forms of this compound are particularly important, as the biological activity of a drug is often dependent on its stereochemistry. It is anticipated that 1-(3-Chloro-2-methylphenyl)ethanol could serve as a key intermediate for the synthesis of:

-

Agonists or antagonists of various receptors: The phenyl ethanol moiety is a common scaffold in pharmacologically active molecules.

-

Enzyme inhibitors: The specific stereochemistry can be crucial for fitting into the active site of an enzyme.

-

Agrochemicals: Similar structures are found in some modern fungicides and pesticides.

The development of efficient and stereoselective synthetic routes to 1-(3-Chloro-2-methylphenyl)ethanol is therefore of considerable interest to the pharmaceutical and agrochemical industries.

References

Potential Biological Activity of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of 1-(3-Chloro-2-methylphenyl)ethanol. This guide, therefore, provides a predictive analysis based on the structure-activity relationships (SAR) of structurally analogous compounds. The potential activities and experimental protocols described herein are hypothetical and require experimental validation.

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a small molecule belonging to the substituted phenylethanolamine class of compounds. Its structure, featuring a chlorinated and methylated phenyl ring attached to an ethanol moiety, suggests potential interactions with various biological targets. Compounds with similar structural features are known to exhibit a range of pharmacological activities, primarily interacting with the central and peripheral nervous systems. This document aims to provide a comprehensive overview of the potential biological activities of 1-(3-Chloro-2-methylphenyl)ethanol, drawing parallels from existing knowledge of related molecules. We will explore hypothetical mechanisms of action, suggest experimental protocols for its investigation, and discuss potential toxicological considerations.

Structural Analysis and Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-Chloro-2-methylphenyl)ethanol is crucial for predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₁₁ClO | PubChem |

| Molecular Weight | 170.64 g/mol | PubChem |

| Structure | A benzene ring substituted with a chloro group at position 3, a methyl group at position 2, and an ethanol group at position 1. | - |

| Chirality | The carbon atom of the ethanol group attached to the phenyl ring is a chiral center, meaning the compound can exist as two enantiomers ((R) and (S)). | - |

| Predicted LogP | ~2.5 - 3.5 | Prediction based on similar structures |

| Predicted Solubility | Low in water, soluble in organic solvents. | Prediction based on similar structures |

Note: The predicted values are estimations and require experimental verification.

Predicted Biological Activities and Mechanisms of Action

Based on its structural similarity to other substituted phenylethanolamines and related compounds, 1-(3-Chloro-2-methylphenyl)ethanol could potentially interact with several biological targets.[1][2] The presence and position of the chloro and methyl groups on the phenyl ring are known to significantly influence the affinity and efficacy of compounds for their targets.[3][4]

Potential Adrenergic Receptor Modulation

Substituted phenylethanolamines are well-known for their interaction with adrenergic receptors (α and β).[5][6] The specific substitution pattern on the phenyl ring dictates the selectivity and nature of this interaction (agonist or antagonist).

-

Hypothesized Mechanism: The phenylethanolamine scaffold can mimic endogenous catecholamines like norepinephrine and epinephrine, allowing it to bind to adrenergic receptors. The 3-chloro and 2-methyl substitutions will likely modulate the binding affinity and selectivity for different receptor subtypes (e.g., α₁, α₂, β₁, β₂). Halogenation at the meta-position (like the 3-chloro group) can influence receptor binding and intrinsic activity.[4]

A generalized signaling pathway for adrenergic receptor activation is depicted below:

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on 1-(3-Chloro-2-methylphenyl)ethanol Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(3-chloro-2-methylphenyl)ethanol and its derivatives, with a particular focus on their potential as anticonvulsant agents. The core structure, featuring a substituted phenyl ethanol moiety, serves as a scaffold for the development of novel therapeutic compounds. This document details the synthesis, biological activity, and experimental protocols relevant to this class of molecules, aiming to equip researchers and drug development professionals with the necessary information to advance their investigations in this area.

Core Compound: 1-(3-Chloro-2-methylphenyl)ethanol

Synthesis:

The synthesis of the core compound, 1-(3-chloro-2-methylphenyl)ethanol, can be achieved through two primary and well-established synthetic routes:

-

Reduction of 3-Chloro-2-methylacetophenone: This method involves the reduction of the corresponding ketone, 3-chloro-2-methylacetophenone, using a suitable reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent such as ethanol or methanol is a common and effective choice for this transformation, yielding the desired secondary alcohol.[1][2][3][4]

-

Grignard Reaction with 3-Chloro-2-methylbenzaldehyde: An alternative approach is the reaction of 3-chloro-2-methylbenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction forms the carbon-carbon bond necessary to create the ethyl group and, upon aqueous workup, yields 1-(3-chloro-2-methylphenyl)ethanol.[5][6][7]

Biological Activity of Derivatives: Anticonvulsant Properties of Semicarbazones

Research has indicated that derivatives of the 1-(3-chloro-2-methylphenyl)ethanol scaffold, particularly semicarbazones, exhibit significant anticonvulsant activity. A study on a series of 3-chloro-2-methylphenyl-substituted semicarbazones demonstrated their potential in preclinical seizure models.[8]

Anticonvulsant Screening

The anticonvulsant potential of these compounds was evaluated using standard animal models of epilepsy:

-

Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy. Semicarbazone derivatives with the 3-chloro-2-methylphenyl moiety have shown activity in this screen.[8]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures. The 3-chloro-2-methylphenyl semicarbazones also demonstrated activity in this assay.[8]

-

Subcutaneous Strychnine (scSTY)-induced Seizure Test: This test evaluates a compound's ability to protect against seizures induced by the glycine receptor antagonist strychnine. Several of the 3-chloro-2-methylphenyl semicarbazones showed good anticonvulsant potency in this screen.[8]

While specific ED₅₀ values for the 3-chloro-2-methylphenyl substituted semicarbazones are not publicly available in the reviewed literature, related (aryloxy)aryl semicarbazones have shown significant potency in the MES screen in rats, with ED₅₀ values in the range of 1-5 mg/kg after oral administration.[9][10]

Neurotoxicity:

A critical aspect of developing new central nervous system (CNS) active drugs is assessing their neurotoxicity. The 3-chloro-2-methylphenyl substituted semicarbazones were evaluated for acute neurotoxicity. Some of the tested compounds exhibited a favorable profile with lesser CNS depression and neurotoxicity compared to established antiepileptic drugs like phenytoin and carbamazepine.[8]

Quantitative Data

While specific quantitative data for 1-(3-chloro-2-methylphenyl)ethanol derivatives is limited in the public domain, the following table summarizes the reported activity of related semicarbazone anticonvulsants to provide a comparative context.

| Compound Class | Test | Species | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| (Aryloxy)aryl Semicarbazones | MES | Rat | Oral | 1-5 | >100 (in many cases) | >100 (in over half the compounds) | [9][10] |

| 4-Bromobenzaldehyde Semicarbazone | MES | Mouse | i.p. | - | - | - | [11] |

| 4-Bromobenzaldehyde Semicarbazone | scPTZ | Mouse | i.p. | - | - | - | [11] |

| Pyridyl Semicarbazones | MES | Mouse | i.p. | - | - | - | [12] |

| Pyridyl Semicarbazones | scMet | Mouse | i.p. | - | - | - | [12] |

Note: "-" indicates that specific values were not available in the reviewed abstracts.

Mechanism of Action

The primary mechanism of action for many anticonvulsant semicarbazones is believed to be the inhibition of voltage-gated sodium channels.[13][14][15] By blocking these channels, the compounds can reduce the rapid and excessive firing of neurons that initiate and propagate seizures. This use-dependent blockade is a key feature of many effective antiepileptic drugs, as it allows for the preferential inhibition of seizure activity while having less effect on normal neuronal firing.[14] While not definitively proven for the 3-chloro-2-methylphenyl derivatives, this is the most likely pathway based on structure-activity relationships of similar compounds. Some semicarbazones have also been investigated for their effects on GABAergic systems, though the primary anticonvulsant effect is more strongly linked to sodium channel modulation.[11]

Experimental Protocols

Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol via Reduction of 3-Chloro-2-methylacetophenone

Materials:

-

3-Chloro-2-methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Dichloromethane (CH₂Cl₂)

-

3 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 3-chloro-2-methylacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chloro-2-methylphenyl)ethanol.

-

Purify the product by column chromatography on silica gel if necessary.[1][2]

Maximal Electroshock Seizure (MES) Test Protocol

Animals: Male albino mice (20-25 g) or rats (100-150 g).

Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.

Procedure:

-

Administer the test compound or vehicle control to the animals (typically via intraperitoneal injection).

-

At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

A dose-response curve is generated to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.[9][16][17]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Protocol

Animals: Male albino mice (18-25 g).

Materials: Pentylenetetrazole (PTZ) solution.

Procedure:

-

Administer the test compound or vehicle control to the animals (typically i.p.).

-

After a predetermined time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline of the neck.

-

Place the animals in individual observation cages.

-

Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, and/or vibrissae) lasting for at least 5 seconds.

-

The absence of clonic seizures during the observation period is considered protection.

Neurotoxicity Screening (Rotarod Test)

Animals: Male albino mice (20-25 g).

Apparatus: A rotarod apparatus (a rotating rod).

Procedure:

-

Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.

-

Administer the test compound or vehicle control.

-

At various time points after administration, place the mice on the rotating rod.

-

Record the time each animal is able to maintain its balance on the rod.

-

Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

-

A dose-response curve is generated to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.[16][19]

Mandatory Visualizations

Caption: Synthetic routes to 1-(3-Chloro-2-methylphenyl)ethanol.

Caption: Workflow for anticonvulsant and neurotoxicity screening.

Caption: Proposed mechanism of action for semicarbazone anticonvulsants.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 6. EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis - Google Patents [patents.google.com]

- 7. EP1918282A1 - Method for preparing medetomidine and its salts - Google Patents [patents.google.com]

- 8. 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant and neurotoxicity evaluation of some N(4) phenyl substituted pyridyl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Altered Sodium Channels Underlie Anticonvulsant Drug Insensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijsar.in [ijsar.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 1-(3-chloro-2-methylphenyl)ethanol, a chiral alcohol that serves as a valuable building block in the development of pharmaceutical agents. The protocols outlined below focus on three robust and widely utilized methods for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction.

Introduction

The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dictated by its stereochemistry. 1-(3-Chloro-2-methylphenyl)ethanol possesses a stereogenic center, and the ability to selectively synthesize either the (R)- or (S)-enantiomer is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 3'-chloro-2'-methylacetophenone.

Methods Overview

Three primary methods for the asymmetric reduction of 3'-chloro-2'-methylacetophenone are presented:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.

-

Noyori Asymmetric Hydrogenation: This technique utilizes a ruthenium complex with a chiral diphosphine ligand (e.g., BINAP) to catalyze the enantioselective hydrogenation of the ketone.[1][2]

-

Biocatalytic Reduction: This approach leverages whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) to perform the enantioselective reduction.

The choice of method may depend on factors such as desired enantiomer, substrate scope, cost of reagents, and scalability.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric reduction of substituted acetophenones using the methods described. While specific data for 3'-chloro-2'-methylacetophenone is not extensively published, the data for structurally similar substrates provide a strong indication of the expected performance of each method.

Table 1: Representative Data for Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones

| Substrate | Catalyst (mol%) | Reductant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | (S)-Me-CBS (10) | BH₃·SMe₂ | 25 | 0.5 | >95 | 97 (R) | --INVALID-LINK-- |

| 3'-Chloroacetophenone | (S)-Me-CBS (10) | BH₃·SMe₂ | 25 | 1 | 92 | 95 (R) | --INVALID-LINK-- |

| 2'-Methylacetophenone | (S)-Me-CBS (5) | BH₃·THF | 23 | 0.1 | 98 | 96 (R) | --INVALID-LINK-- |

Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Substituted Acetophenones

| Substrate | Catalyst | Base | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | RuCl₂--INVALID-LINK--n | K₂CO₃ | Methanol | 4 | 12 | >99 | 80 (S) | --INVALID-LINK-- |

| 3'-Methylacetophenone | RuCl₂--INVALID-LINK--n | K₂CO₃ | Methanol | 4 | 20 | >99 | 95 (S) | --INVALID-LINK-- |

| 4'-Chloroacetophenone | RuCl₂--INVALID-LINK--n | K₂CO₃ | Methanol | 100 | 48 | 94 | 92 (R) | --INVALID-LINK-- |

Table 3: Representative Data for Biocatalytic Reduction of Substituted Acetophenones

| Substrate | Biocatalyst | Co-substrate | pH | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Chloro-1-phenylethanone | Baker's Yeast | Glucose | 7.0 | 30 | 24 | 74 | >97 (S) | CN101503714A |

| Acetophenone | Daucus carota (carrot) | - | aq. | 30 | 24 | 85 | 86.4 (S) | --INVALID-LINK-- |

| 4'-Chloroacetophenone | Plant tissues | - | aq. | RT | - | ~80 | ~98 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol via CBS Reduction

This protocol describes the enantioselective reduction of 3'-chloro-2'-methylacetophenone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst to yield (S)-1-(3-chloro-2-methylphenyl)ethanol.

Materials:

-

3'-Chloro-2'-methylacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).

-

Add anhydrous THF to the flask.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 10 minutes.

-

In a separate flask, dissolve 3'-chloro-2'-methylacetophenone (1.0 eq.) in anhydrous THF.

-

Add the solution of the ketone dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol via Noyori Hydrogenation

This protocol outlines the asymmetric hydrogenation of 3'-chloro-2'-methylacetophenone using a Ru(II)-BINAP catalyst.

Materials:

-

3'-Chloro-2'-methylacetophenone

-

--INVALID-LINK--n

-

Potassium hydroxide (KOH)

-

Anhydrous isopropanol

-

High-pressure hydrogenation reactor (autoclave)

-

Magnetic stirrer

-

Hydrogen gas (high purity)

-

Celite

-

Rotary evaporator

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with --INVALID-LINK--n (0.005 eq.) and potassium hydroxide (0.01 eq.).

-

Add a solution of 3'-chloro-2'-methylacetophenone (1.0 eq.) in anhydrous isopropanol.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

-

Monitor the reaction progress by taking aliquots (after depressurizing) and analyzing by Gas Chromatography (GC) or TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with isopropanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Biocatalytic Asymmetric Synthesis of (S)-1-(3-Chloro-2-methylphenyl)ethanol using Baker's Yeast

This protocol describes a green chemistry approach using commercially available baker's yeast.

Materials:

-

3'-Chloro-2'-methylacetophenone

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Glucose

-

Deionized water

-

Erlenmeyer flask

-

Orbital shaker with temperature control

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In an Erlenmeyer flask, suspend active dry baker's yeast in deionized water.

-

Add glucose to the suspension.

-

Incubate the mixture in an orbital shaker at 30 °C for 30 minutes to activate the yeast.

-

Dissolve 3'-chloro-2'-methylacetophenone in a minimal amount of ethanol and add it to the yeast suspension.

-

Continue shaking the flask at 30 °C and monitor the reaction by TLC or GC. The reaction may take 24-48 hours.

-

Upon completion, add Celite to the reaction mixture and filter to remove the yeast cells.

-

Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Caption: General experimental workflow for the asymmetric synthesis of 1-(3-Chloro-2-methylphenyl)ethanol.

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols for the Chiral Resolution of 1-(3-Chloro-2-methylphenyl)ethanol Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a chiral secondary alcohol of interest in pharmaceutical synthesis. The stereochemistry of such compounds is crucial as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the separation of its enantiomers is a critical step in the development of enantiopure active pharmaceutical ingredients. This document provides detailed protocols for three common methods of chiral resolution: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC).

Methods Overview

The successful resolution of 1-(3-Chloro-2-methylphenyl)ethanol enantiomers can be achieved through several established stereochemical techniques.

-

Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.[1][2][3]